N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-13-6-9-15(17(10-13)26-2)16-11-27-19(20-16)21-18(22)12-4-7-14(8-5-12)28(3,23)24/h4-11H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPVZPYXOLVOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a dimethoxyphenyl group, and a methylsulfonyl moiety. Its structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cancer cells. The thiazole moiety has been shown to enhance the compound's binding affinity to these targets, facilitating the modulation of various signaling pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Research indicates that compounds with similar thiazole structures exhibit notable antitumor properties. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins like Bcl-2.
Case Studies
- In vitro Studies : In studies involving MCF-7 breast cancer cells, compounds similar to this compound demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating potent cytotoxicity against these cell lines .
- Mechanistic Insights : The mechanism involves the formation of DNA adducts and the induction of oxidative stress, leading to cellular damage and subsequent apoptosis. For example, related thiazole compounds have been shown to generate reactive oxygen species (ROS), which play a critical role in their antitumor efficacy .
Antimicrobial Activity
In addition to its antitumor properties, this compound may also exhibit antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antimicrobial effects against various pathogens.
Comparative Analysis
Research Findings
Recent studies have focused on synthesizing new derivatives based on the core structure of this compound to enhance its biological activity. These modifications aim to improve selectivity and reduce toxicity while maintaining efficacy against cancer cells and bacteria.
- Structure-Activity Relationship (SAR) : Research has identified that modifications at specific positions on the thiazole ring can significantly enhance biological activity. For instance, introducing electron-donating groups has been associated with increased potency against cancer cell lines .
- Clinical Implications : The potential use of this compound as a therapeutic agent in clinical settings is being explored, particularly for its dual action against tumors and infections.
Scientific Research Applications
Pharmacological Activities
1.1 Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The incorporation of the 2,4-dimethoxyphenyl group in N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide may enhance its antibacterial potency due to increased lipophilicity and better membrane permeability.
1.2 Anti-inflammatory Effects
Thiazole derivatives have been studied for their anti-inflammatory properties. A study demonstrated that certain thiazole-based compounds significantly reduced inflammation markers in animal models . The specific structure of this compound suggests it could function similarly, potentially inhibiting pro-inflammatory cytokines such as TNF-α and IL-1.
1.3 Analgesic Activity
The analgesic effects of thiazole derivatives have also been documented. Compounds similar to this compound have shown significant pain relief in animal models, outperforming standard analgesics like ibuprofen . This suggests potential for development as a new class of analgesics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| 2,4-Dimethoxyphenyl Group | Enhances lipophilicity and biological activity |
| Thiazole Ring | Contributes to antimicrobial and anti-inflammatory properties |
| Methylsulfonyl Moiety | May improve solubility and bioavailability |
Case Studies
3.1 Synthesis and Evaluation
A study conducted by Kumar et al. synthesized various thiazole derivatives and evaluated their biological activities . Among these, compounds with similar structures to this compound displayed promising results against bacterial strains and inflammation models.
3.2 Clinical Relevance
In clinical settings, the anti-inflammatory properties of thiazole compounds have been explored for conditions like rheumatoid arthritis and other inflammatory diseases . The potential application of this compound in these areas remains an exciting prospect.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are summarized in Table 1 , focusing on variations in the thiazole substituents and sulfonyl/amide groups.
Table 1: Structural Comparison of Thiazole-Based Benzamide Derivatives
Key Observations:
Thiazole Substituents :
- The target compound’s 2,4-dimethoxyphenyl group contrasts with pyridinyl (7a, 7b) or halogenated/dimethylphenyl (2D216, 2E151) substituents in analogs. Methoxy groups may enhance membrane permeability compared to polar pyridinyl or bulky piperidinyl groups .
- Electron-Donating vs. Withdrawing Effects : The methoxy groups (electron-donating) on the phenyl ring could modulate electronic interactions differently compared to electron-withdrawing groups like halogens or sulfonamides in other analogs .
Piperidinylsulfonyl derivatives (e.g., 2D216) show enhanced cytokine induction in immunomodulatory assays, suggesting bulky sulfonamides may improve biological activity .
Physicochemical and Spectral Properties
Table 3: Analytical Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
